1-{[(2,3-Dimethylphenyl)amino]methyl}cyclobutan-1-ol
Description
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Properties
IUPAC Name |
1-[(2,3-dimethylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-5-3-6-12(11(10)2)14-9-13(15)7-4-8-13/h3,5-6,14-15H,4,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLZTXQSSLIPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2(CCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(2,3-Dimethylphenyl)amino]methyl}cyclobutan-1-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure, which features a cyclobutanol ring substituted with a dimethylphenyl amino group. This unique structure is believed to contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit various biological activities through several mechanisms:
- Enzyme Inhibition : Many phenolic compounds can inhibit specific enzymes, which may lead to therapeutic effects in conditions like cancer or inflammation.
- Receptor Modulation : The interaction with neurotransmitter receptors could suggest potential applications in neuropharmacology.
- Antioxidant Activity : Compounds with similar aromatic structures are known for their antioxidant properties, which can protect cells from oxidative stress.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds structurally related to this compound:
- Antioxidant Activity : A study published in MDPI demonstrated that similar compounds significantly reduced oxidative stress markers in vitro, suggesting a protective role against cellular damage .
- Anti-cancer Properties : Research involving derivatives of this compound showed promising results in inhibiting the growth of breast cancer cells. The study highlighted the mechanism involving apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Another investigation reported that compounds with similar amino substitutions exhibited neuroprotective effects in models of neurodegeneration, potentially through modulation of glutamate receptors .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-{[(2,3-Dimethylphenyl)amino]methyl}cyclobutan-1-ol can be approached by:
- Constructing the cyclobutan-1-ol core, often via ring contraction or cyclization methods.
- Introducing the amino substituent bearing the 2,3-dimethylphenyl group through nucleophilic substitution or reductive amination.
Preparation of the 2,3-Dimethylphenyl Amino Moiety
A key intermediate in the synthesis is the 2,3-dimethylphenyl amine or its derivatives. According to patent literature, 2,3-dimethylphenyl magnesium halide (a Grignard reagent) can be prepared by reacting 2,3-dimethylhalobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) under reflux conditions. This Grignard reagent is then used for further transformations such as nucleophilic addition to form ketones or amides.
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of Grignard reagent | 2,3-dimethylbromobenzene + Mg, THF, reflux 2 h | - | Essential for introducing 2,3-dimethylphenyl group |
| Reaction with electrophile | N-methoxyl-N-methyl-1-trityl-1H-imidazole-4-formamide + Grignard reagent, -10 to 25 °C, 12 h stirring | 54-74 | Produces 2,3-dimethyl phenyl-1-trityl-1H-imidazole-4-ketone intermediate |
Cyclobutan-1-ol Ring Formation via Ring Contraction
Recent research reports a novel stereoselective ring contraction method to synthesize multisubstituted cyclobutanes, which can be adapted for preparing cyclobutan-1-ol derivatives. This method involves the contraction of pyrrolidines using hypervalent iodine reagents and nitrogen sources under mild conditions.
- Hypervalent iodine(III) reagents such as hydroxy(tosyloxy)iodobenzene (HTIB) are used.
- Ammonium carbamate acts as an ammonia surrogate.
- The reaction solvent is typically 2,2,2-trifluoroethanol (TFE).
- The process proceeds via an electrophilic amination of the pyrrolidine, generating a 1,1-diazene intermediate, which undergoes nitrogen extrusion to yield a 1,4-biradical that rapidly cyclizes to form the cyclobutane ring with high stereoselectivity.
This method allows the formation of cyclobutane rings bearing amino substituents with excellent diastereo- and enantiocontrol, which is critical for the synthesis of compounds like this compound.
| Parameter | Condition | Outcome |
|---|---|---|
| Reagent | Hydroxy(tosyloxy)iodobenzene (HTIB) | Optimal for electrophilic amination |
| Nitrogen source | Ammonium carbamate | Efficient ammonia surrogate |
| Solvent | 2,2,2-Trifluoroethanol (TFE) | Enhances reactivity via H-bonding |
| Temperature | Room temperature | Mild conditions |
| Yield | Up to 69% for model substrates | High stereoselectivity (dr > 20:1, ee > 97%) |
Coupling of Amino Moiety to Cyclobutan-1-ol
The amino substituent bearing the 2,3-dimethylphenyl group can be introduced onto the cyclobutan-1-ol via reductive amination or nucleophilic substitution of a suitable cyclobutanone or cyclobutanol derivative:
- Cyclobutanone or cyclobutan-1-ol can be reacted with 2,3-dimethylphenylamine or its derivatives.
- Reductive amination is performed using a reducing agent such as sodium triacetoxyborohydride or catalytic hydrogenation.
- This step forms the desired this compound with control over stereochemistry depending on reaction conditions.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Yield/Selectivity | Notes |
|---|---|---|---|---|
| 1 | Grignard formation | 2,3-dimethylhalobenzene + Mg, THF, reflux | - | Prepares 2,3-dimethylphenyl magnesium halide |
| 2 | Grignard addition | N-methoxyl-N-methyl-1-trityl-1H-imidazole-4-formamide + Grignard, -10 to 25 °C | 54-74% | Forms key intermediate for amino moiety |
| 3 | Ring contraction | Pyrrolidine + HTIB + ammonium carbamate, TFE, rt | Up to 69% | Forms cyclobutane ring with amino substituent |
| 4 | Reductive amination | Cyclobutanone + 2,3-dimethylphenylamine + reducing agent | Variable | Final coupling to yield target compound |
Research Findings and Considerations
- The Grignard reaction conditions are critical for yield and purity; temperature control between -10 to 25 °C is essential to avoid side reactions.
- The ring contraction method using hypervalent iodine reagents is a recent advancement offering a stereoselective route to cyclobutanes with amino substituents, maintaining chirality and providing high enantiomeric excess.
- The overall synthetic route benefits from mild reaction conditions, recyclable solvents, and relatively inexpensive starting materials, making it suitable for scale-up and industrial production.
- Radical intermediates such as 1,4-biradicals are implicated in the ring contraction mechanism, supported by radical trapping experiments, which influence stereochemical outcomes.
This detailed synthesis overview combines classical organometallic chemistry with modern stereoselective ring contraction techniques to prepare this compound efficiently and with high stereochemical control.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-{[(2,3-Dimethylphenyl)amino]methyl}cyclobutan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves reductive amination of cyclobutanone derivatives with 2,3-dimethylaniline. Key steps include:
- Imine formation : Cyclobutanone reacts with 2,3-dimethylaniline in ethanol under mild acidic conditions (pH 4–5) to form an intermediate imine.
- Reduction : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) is used to reduce the imine to the amine, with optimal yields (65–75%) achieved at 0–25°C .
- Critical Parameters :
- Solvent : Ethanol or methanol enhances solubility of intermediates.
- Temperature : Lower temperatures (0–10°C) reduce side reactions like over-reduction or polymerization.
- Example Table :
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Imine Formation | Ethanol, 25°C, 12h | 85 | 90% |
| Reduction | NaBH₄, 0°C, 2h | 72 | 88% |
Q. Which analytical techniques are most effective for characterizing this compound and validating its structural integrity?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclobutane ring (δ 1.8–2.5 ppm for CH₂ groups) and aryl-amino linkage (δ 6.5–7.2 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (C₁₃H₁₈N₂O) and detects impurities.
- Infrared Spectroscopy : Peaks at 3300 cm⁻¹ (N-H stretch) and 1050 cm⁻¹ (C-O stretch) confirm functional groups .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for biological assays) .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be optimized, given its stereochemical sensitivity in neuropharmacological applications?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC with hexane:isopropanol (90:10) to separate enantiomers. Retention times correlate with absolute configuration .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclobutane ring formation to bias stereochemistry.
- Case Study : A 2024 study achieved 98% enantiomeric excess (ee) using (R)-BINOL-derived catalysts, enhancing binding affinity to serotonin transporters by 40% .
Q. What mechanisms underlie the compound’s reported neuroprotective and antidepressant activities, and how can contradictory pharmacological data be resolved?
- Methodological Answer :
- Mechanistic Studies :
- Receptor Binding Assays : Screen against monoamine transporters (SERT, DAT) using radiolabeled ligands (e.g., [³H]paroxetine). IC₅₀ values <1 µM suggest high affinity .
- In Vivo Models : Tail-suspension tests in mice show reduced immobility time (30–40% at 10 mg/kg), indicating antidepressant-like effects .
- Resolving Contradictions :
- Metabolic Stability : Cytochrome P450 (CYP2D6) metabolism varies between species, altering bioavailability. Use hepatic microsome assays to compare human vs. rodent clearance rates .
- Dose-Dependent Effects : Biphasic responses (e.g., neuroprotection at low doses vs. toxicity at high doses) require rigorous dose-response profiling .
Q. How can computational methods predict regioselectivity in substitution reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states. For example, nucleophilic substitution at the cyclobutane ring’s methylene group is favored (ΔG‡ = 25 kcal/mol vs. 32 kcal/mol for aryl positions) .
- Machine Learning : Train models on Reaxys/Pistachio databases to predict feasible reaction pathways (e.g., SN2 vs. radical mechanisms) .
Q. What strategies mitigate oxidative degradation of this compound during long-term stability studies?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Degradation products (e.g., quinone imines) form via autoxidation, detectable via LC-MS .
- Antioxidant Additives : 0.1% w/v ascorbic acid reduces oxidation by 90% in aqueous buffers (pH 7.4) .
- Packaging : Use amber glass vials with nitrogen headspace to block UV light and oxygen .
Data Contradiction Analysis
Q. Why do some studies report potent MAO-B inhibition while others show no activity for this compound?
- Methodological Answer :
- Enzyme Source Variability : Recombinant human MAO-B vs. rat brain homogenates exhibit differing inhibition profiles (e.g., IC₅₀ = 0.5 µM vs. >10 µM) due to isoform-specific interactions .
- Assay Conditions : Pre-incubation time (10 min vs. 30 min) affects irreversible inhibitor kinetics. Use radiometric assays with [¹⁴C]tyramine for standardized results .
Methodological Recommendations
- Stereochemical Analysis : Combine X-ray crystallography with vibrational circular dichroism (VCD) to resolve ambiguous configurations .
- In Silico Toxicity Screening : Use Derek Nexus to predict hepatotoxicity risks from metabolite epoxides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
